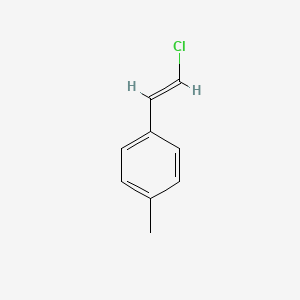
(E)-1-(2-Chlorovinyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-Chlorovinyl)-4-methylbenzene is an organic compound characterized by the presence of a chlorovinyl group attached to a methylbenzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Chlorovinyl)-4-methylbenzene typically involves the electrophilic addition of selenium dichloride to dialkylacetylenes, such as 2-butyne, 3-hexyne, 4-octyne, and 5-decyne . This reaction proceeds at room temperature and results in the formation of the desired product with high stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, simple reaction conditions, and high selectivity to ensure efficient production.
化学反応の分析
Types of Reactions: (E)-1-(2-Chlorovinyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorovinyl group to a vinyl group or other reduced forms.
Substitution: The chlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(E)-1-(2-Chlorovinyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may be used in studies involving the interaction of chlorovinyl compounds with biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-1-(2-Chlorovinyl)-4-methylbenzene involves its interaction with molecular targets through electrophilic addition or substitution reactions. The chlorovinyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.
類似化合物との比較
- (E)-2-Chlorovinyl]arsine
- (E)-2-Chlorovinyl]arsonic acid
- (E)-2-Chlorovinyltellurium trichloride
- (E)-2-Chlorovinyl]selenides
Comparison: (E)-1-(2-Chlorovinyl)-4-methylbenzene is unique due to the presence of the methylbenzene ring, which imparts distinct chemical properties compared to other chlorovinyl compounds. The methyl group can influence the reactivity and stability of the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill .
特性
分子式 |
C9H9Cl |
|---|---|
分子量 |
152.62 g/mol |
IUPAC名 |
1-[(E)-2-chloroethenyl]-4-methylbenzene |
InChI |
InChI=1S/C9H9Cl/c1-8-2-4-9(5-3-8)6-7-10/h2-7H,1H3/b7-6+ |
InChIキー |
ZCXDCALOBVHDDF-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/Cl |
正規SMILES |
CC1=CC=C(C=C1)C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


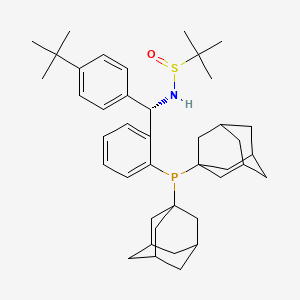

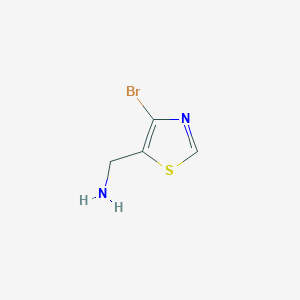


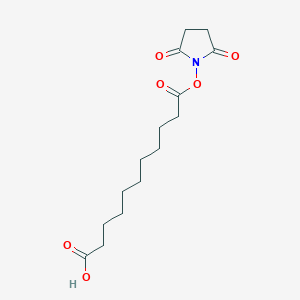
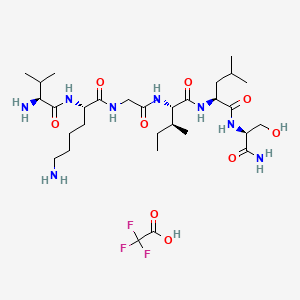
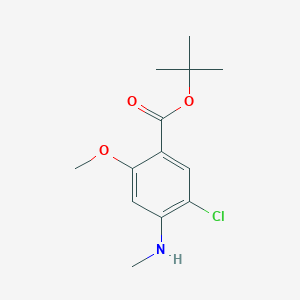
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
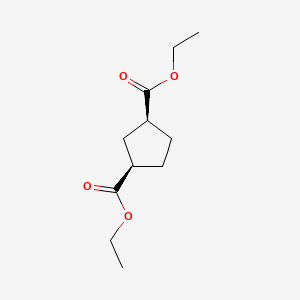

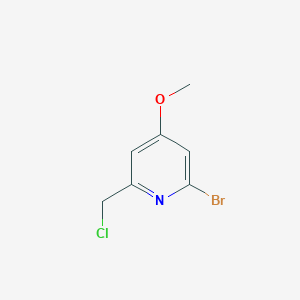
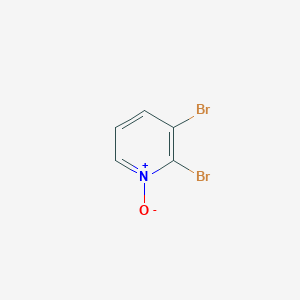
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
